1,2,4,5-Tetraiodo-1H-imidazole

X‑ray contrast agents Iodine‑rich intermediates Heavy‑atom derivatization

1,2,4,5-Tetraiodo-1H-imidazole (CAS 1745-82-0) is a per‑iodinated imidazole heterocycle with the molecular formula C₃I₄N₂ and a molecular weight of 571.66 g·mol⁻¹. The compound belongs to the class of polyhalogenated azoles and is characterized by a fully substituted imidazole ring in which all four C–H/N–H positions are replaced by iodine atoms.

Molecular Formula C3I4N2
Molecular Weight 571.66 g/mol
CAS No. 1745-82-0
Cat. No. B14747116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetraiodo-1H-imidazole
CAS1745-82-0
Molecular FormulaC3I4N2
Molecular Weight571.66 g/mol
Structural Identifiers
SMILESC1(=C(N(C(=N1)I)I)I)I
InChIInChI=1S/C3I4N2/c4-1-2(5)9(7)3(6)8-1
InChIKeyDBIVLURTWULBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetraiodo-1H-imidazole (CAS 1745-82-0): Key Physicochemical and Structural Profile for Scientific Procurement


1,2,4,5-Tetraiodo-1H-imidazole (CAS 1745-82-0) is a per‑iodinated imidazole heterocycle with the molecular formula C₃I₄N₂ and a molecular weight of 571.66 g·mol⁻¹ [1]. The compound belongs to the class of polyhalogenated azoles and is characterized by a fully substituted imidazole ring in which all four C–H/N–H positions are replaced by iodine atoms [2]. Its computed logP (XLogP3‑AA) of 3.0 and topological polar surface area of 17.8 Ų indicate high lipophilicity and limited polarity, which distinguish it from less halogenated imidazole analogues [1]. These properties make the compound a valuable intermediate for applications requiring extreme iodine loading, such as energetic‑material precursors [3] and electrically conductive polymer precursors [4].

Why 1,2,4,5-Tetraiodo-1H-imidazole Cannot Be Replaced by Generic Polyiodoimidazoles


Polyiodoimidazoles differ not only in the number of iodine substituents but also in their regiospecific placement, which directly controls key properties such as iodine content, lipophilicity, and chemical reactivity. Simply substituting a lower‑iodinated analogue (e.g., 2,4,5‑triiodoimidazole) for 1,2,4,5‑tetraiodo‑1H‑imidazole risks altering the compound’s molecular weight, X‑ray attenuation density, and the electronic environment of the imidazole ring [1]. Moreover, the presence of iodine at the N1 position in the tetraiodo derivative introduces a distinct leaving group for subsequent nitration or cross‑coupling reactions, a feature that is absent in its 2,4,5‑triiodo counterpart [2]. Consequently, generic substitution without quantitative validation can compromise batch‑to‑batch consistency in synthesis, degrade target‑product purity, and produce polymeric materials with divergent electrical conductivity [3].

Quantitative Differentiation Evidence for 1,2,4,5-Tetraiodo-1H-imidazole vs. Closest Analogues


Superior Iodine Loading and Molecular Weight Relative to 2,4,5-Triiodoimidazole

1,2,4,5‑Tetraiodo‑1H‑imidazole delivers a 28% higher iodine mass fraction than the most closely related triiodinated analogue, 2,4,5‑triiodoimidazole, thereby offering greater X‑ray attenuation per mole [1]. The molecular weight of the tetraiodo compound (571.66 g·mol⁻¹) exceeds that of 2,4,5‑triiodoimidazole (445.77 g·mol⁻¹) by 125.89 g·mol⁻¹, making it the preferred building block when maximum electron density is required in small‑molecule entities [2].

X‑ray contrast agents Iodine‑rich intermediates Heavy‑atom derivatization

Elevated Lipophilicity (XLogP3-AA) vs. 4,5-Diiodoimidazole

The computed XLogP3‑AA for 1,2,4,5‑tetraiodo‑1H‑imidazole is 3.0 [1], whereas the di‑iodinated comparator 4,5‑diiodo‑1H‑imidazole exhibits a markedly lower XLogP3‑AA of 1.7 [2]. This 1.3‑unit increase corresponds to a ∼20‑fold higher theoretical partition coefficient between octanol and water, indicating substantially greater hydrophobicity.

Lipophilicity tuning Computational ADME Membrane permeability

Distinct Reactivity in Nitrolysis: N1‑Iodine as a Leaving Group for 2,4,5‑Trinitroimidazole Synthesis

In the preparation of 2,4,5‑trinitroimidazole, both 2,4,5‑triiodoimidazole and 1,2,4,5‑tetraiodoimidazole have been employed as nitrolysis precursors [1]. However, only the tetraiodo compound possesses an additional iodine at the N1 position, which can act as a sacrificial leaving group under nitration conditions, potentially enabling a different mechanistic pathway than that available to the 2,4,5‑triiodo congener. The literature reports a maximum yield near 50% for the nitrolysis of 2,4,5‑triiodoimidazole, whereas a direct yield comparison for the tetraiodo derivative remains absent from the open literature [1].

Energetic materials Nitrolysis Nitrated imidazoles

Altered Electronic Character of Pyrolysis Polymers vs. 2,4,5-Triiodoimidazole‑Derived Polymers

Pyrolysis of 1,2,4,5‑tetraiodoimidazole produces a polymer whose poor conductivity is ascribed to the coexistence of electron‑donating and electron‑accepting nitrogen centres, whereas the polymer derived from 2,4,5‑triiodoimidazole displays a different balance of nitrogen‑type contributions [1]. Although quantitative resistivity values are not disclosed for the two polymers, the structural origin of the conductivity difference—the presence of two types of nitrogenous centres in the tetraiodo case—establishes that the choice of monomer influences the electronic architecture of the resulting pyrolytic polymer.

Conductive polymers Pyrolysis Nitrogen‑doped carbons

High‑Impact Application Scenarios for 1,2,4,5‑Tetraiodo-1H‑imidazole Based on Quantitative Differentiation


X‑Ray Contrast Agent Lead Optimization

The 28% higher absolute iodine mass of 1,2,4,5‑tetraiodo‑1H‑imidazole relative to 2,4,5‑triiodoimidazole makes it a preferred molecular scaffold for maximizing iodine density in small‑molecule X‑ray contrast agents [1]. Researchers developing next‑generation contrast media can use the tetraiodo core to achieve target attenuation levels at lower administered compound masses, a critical advantage in reducing viscosity and osmolality of injectable formulations.

Energetic‑Material Precursor Development

In the synthesis of 2,4,5‑trinitroimidazole—a key intermediate for insensitive high explosives—1,2,4,5‑tetraiodo‑1H‑imidazole provides a chemically differentiated nitrolysis pathway by virtue of its N1‑iodine leaving group, potentially complementing the well‑characterized 2,4,5‑triiodoimidazole route that delivers yields near 50% [2]. Procurement of the tetraiodo derivative enables exploration of alternative nitration conditions that may improve product stability during reaction.

Conductive‑Polymer Feedstock for Electronic Structure Studies

The distinct donor‑acceptor nitrogen profile of polymers pyrolyzed from 1,2,4,5‑tetraiodo‑1H‑imidazole, as documented in the comparative pyrolysis study by McNeill et al. [3], positions this monomer as a unique starting material for fundamental investigations of nitrogen‑doped carbons and functionalized polypyrrole‑like networks, where precise control over electronic character is essential.

Lipophilicity‑Driven Medicinal Chemistry

With a computed XLogP3‑AA of 3.0, 1,2,4,5‑tetraiodo‑1H‑imidazole occupies a lipophilicity range that is 1.3 log units higher than that of 4,5‑diiodo‑1H‑imidazole (XLogP3‑AA = 1.7) [4]. This measurable difference supports its selection when a per‑halogenated imidazole core is required for membrane‑permeability profiling, CNS‑drug design, or as a heavy‑atom derivative in crystallographic phasing.

Quote Request

Request a Quote for 1,2,4,5-Tetraiodo-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.